tert-Butyl 2-aminobenzoate

Synthetic Chemistry Process Development Solvent-Free Reactions

tert-Butyl 2-aminobenzoate (tert-butyl anthranilate) is the optimal anthranilate ester for solid-phase peptide synthesis and high-temperature reactions. Its tert-butyl ester remains stable during base-mediated couplings but cleaves cleanly under acidic conditions (TFA/HCl), eliminating interference with other ester functionalities. The compound’s higher boiling point (284°C vs. 256°C for methyl ester) minimizes evaporation losses in high-temperature protocols. Steric bulk from the tert-butyl group improves regioselectivity in quinazolinone cyclizations. Source ≥97% purity for reliable performance. Order now for immediate shipping.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 64113-91-3
Cat. No. B153150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-aminobenzoate
CAS64113-91-3
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=CC=C1N
InChIInChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3
InChIKeyHDXMPGOKFMBDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-aminobenzoate (CAS 64113-91-3) | Procurement & Technical Specifications


tert-Butyl 2-aminobenzoate (CAS 64113-91-3, synonym tert-butyl anthranilate) is a substituted anthranilate ester with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol . At ambient temperature it is a pale brown to light brown low-melting solid with density 1.06 g/mL (20 °C) and refractive index n²⁰/D 1.540 . The compound is supplied at ≥97.0% purity (Sigma-Aldrich) and is typically stored at 2–8 °C .

tert-Butyl 2-aminobenzoate (CAS 64113-91-3): Why In-Class Analogs Are Not Drop-In Replacements


In-class compounds such as methyl anthranilate (CAS 134-20-3), ethyl anthranilate (CAS 87-25-2), and n-butyl anthranilate (CAS 7756-96-9) share the same anthranilic acid core but differ critically in the ester alkyl group. The tert-butyl moiety introduces substantial steric hindrance that alters physicochemical properties—e.g., boiling point (284 °C vs. 256 °C for methyl ) and density (1.06 g/mL vs. 1.168 g/mL for methyl )—and profoundly modifies stability/reactivity profiles. The tert-butyl ester is selectively labile under acidic conditions while stable to nucleophiles that readily cleave methyl/ethyl esters [1]. These quantitative differences render generic interchange without explicit validation scientifically unsound.

tert-Butyl 2-aminobenzoate (CAS 64113-91-3) Quantitative Differentiation Evidence


tert-Butyl 2-aminobenzoate vs. Methyl Anthranilate: Higher Boiling Point for High-Temperature Reactions

The tert-butyl ester exhibits a significantly higher atmospheric boiling point than its methyl analog, enabling its use in reactions or distillations where methyl anthranilate would be lost or degraded. The boiling point of tert-butyl 2-aminobenzoate is 284.1 °C (predicted) , compared to 256 °C (lit.) for methyl anthranilate . This 28 °C increase reflects the greater molecular mass and van der Waals interactions of the tert-butyl group.

Synthetic Chemistry Process Development Solvent-Free Reactions

tert-Butyl 2-aminobenzoate vs. Methyl Anthranilate: Lower Density for Easier Handling and Separation

tert-Butyl 2-aminobenzoate has a density of 1.06 g/mL at 20 °C , while methyl anthranilate has a density of 1.168 g/mL at 25 °C . The ~10% lower density of the tert-butyl ester can facilitate phase separation from aqueous layers and reduce the mass of material in a given reaction volume, a practical advantage in large-scale preparations.

Process Chemistry Large-Scale Synthesis Phase Separation

tert-Butyl Ester vs. Methyl/Ethyl Esters: Selective Acid Lability for Orthogonal Deprotection Strategies

The tert-butyl ester group is stable to nucleophiles (RLi, RMgX, enolates) and to basic conditions (pH 12, RT) but is readily cleaved under acidic conditions (pH < 1, 100 °C; pH 1, RT) [1]. In contrast, methyl esters are unreactive toward many nucleophiles but can be hydrolyzed under strongly basic conditions (pH > 12, 100 °C) [1]. This orthogonal stability profile allows tert-butyl 2-aminobenzoate to serve as a protected anthranilic acid building block that remains intact during base-mediated steps but is selectively deprotected when acid is applied.

Peptide Synthesis Protecting Group Strategy Organic Synthesis

tert-Butyl 2-aminobenzoate in Peptide Synthesis: Documented Use as a Building Block

Sigma-Aldrich explicitly designates tert-Butyl 2-aminobenzoate for "peptide synthesis" with the reaction type noted as "solution phase peptide synthesis" . This contrasts with methyl or ethyl anthranilates, which are predominantly used as fragrance/flavor agents and are not listed for peptide applications by major suppliers. The tert-butyl ester serves as a protected anthranilic acid equivalent that can be incorporated into peptide chains and later deprotected under mild acidic conditions.

Peptide Chemistry Solution-Phase Synthesis Amino Acid Derivatives

tert-Butyl 2-aminobenzoate (CAS 64113-91-3) Optimal Application Scenarios


Solution-Phase Peptide Synthesis Requiring Orthogonal Carboxyl Protection

When anthranilic acid must be incorporated into a peptide chain without interference from other ester functionalities, tert-Butyl 2-aminobenzoate provides a building block whose tert-butyl ester remains intact during base-mediated couplings but is cleanly removed with TFA or HCl in the final deprotection step. This orthogonal stability profile (stable to nucleophiles, labile to acid ) is essential for successful peptide assembly and is the explicit application for which the compound is marketed .

High-Temperature Organic Transformations

In reactions requiring elevated temperatures (e.g., >200 °C), the higher boiling point of tert-Butyl 2-aminobenzoate (284 °C predicted ) relative to methyl (256 °C ) or ethyl (∼268 °C ) anthranilates minimizes losses due to evaporation and reduces the risk of thermal decomposition, making it the preferred ester for such demanding conditions.

Synthesis of Alkylamino Quinazolinones

tert-Butyl 2-aminobenzoate is a documented reagent for preparing alkylamino quinazolinones , a class of compounds with significant pharmaceutical relevance. The tert-butyl group provides steric bulk that can influence regioselectivity and yield in cyclization steps, though quantitative comparative data remain limited. Procurement for this application should be based on the precedent established in the literature.

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